molecular formula C15H10F4N2O2 B2621880 N,N'-bis(2,4-difluorophenyl)propanediamide CAS No. 339096-50-3

N,N'-bis(2,4-difluorophenyl)propanediamide

Cat. No.: B2621880
CAS No.: 339096-50-3
M. Wt: 326.251
InChI Key: OTTGGKMBWSYWHM-UHFFFAOYSA-N
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Description

N,N'-Bis(2,4-difluorophenyl)propanediamide is a fluorinated organic compound with the CAS Number 339096-50-3 and a molecular formula of C 15 H 10 F 4 N 2 O 2 . It has a molecular weight of 326.25 g/mol and is identified by the SMILES code O=C(NC1=CC=C(F)C=C1F)CC(NC2=CC=C(F)C=C2F)=O . As a member of the bis-aryl propanediamide family, this compound serves as a valuable building block in medicinal chemistry and materials science research. The presence of multiple fluorine atoms on the phenyl rings can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for the development of new chemical entities . Fluorinated molecules are of extensive research interest in the development of pharmaceuticals and agrochemicals, and the structural motif of a propanediamide core flanked by aromatic systems is commonly explored for its potential biological activities and its ability to form hydrogen-bonded networks in the solid state . The amide functional group is a key constituent of many biologically active molecules and is known for its ability to form critical hydrogen-bonding interactions with biological targets . Researchers utilize compounds like this compound in hit-to-lead optimization and as a precursor in the synthesis of more complex molecules. It can be used to study intermolecular interactions, such as hydrogen bonding and C–H···F contacts, which are crucial in crystal engineering and supramolecular chemistry . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Proper storage conditions and careful handling are recommended to maintain the integrity of the compound.

Properties

IUPAC Name

N,N'-bis(2,4-difluorophenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4N2O2/c16-8-1-3-12(10(18)5-8)20-14(22)7-15(23)21-13-4-2-9(17)6-11(13)19/h1-6H,7H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTGGKMBWSYWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4-difluorophenyl)propanediamide typically involves the reaction of 2,4-difluoroaniline with a suitable propanediamide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2,4-difluorophenyl)propanediamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4-difluorophenyl)propanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the aromatic rings.

    Substitution: The fluorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

N,N'-bis(2,4-difluorophenyl)propanediamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, facilitating the creation of more complex molecules. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential biological activities, including:

  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves the disruption of cellular signaling pathways essential for cancer cell survival.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Pharmaceutical Development

The compound has been evaluated for its potential as a pharmaceutical intermediate. Its ability to modify biological pathways makes it a candidate for drug development targeting specific diseases such as cancer and infections.

StudyCell LineIC50 (µM)Mechanism of ActionReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

A549 Cell Line Study

In vitro studies using the A549 lung cancer cell line demonstrated that this compound exhibits significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism identified was apoptosis induction, suggesting its potential as a therapeutic agent for lung cancer treatment.

MCF7 Cell Line Study

Research on MCF7 breast cancer cells revealed an IC50 value of 12.5 µM, where the compound was found to cause cell cycle arrest at the G1 phase. This action prevents further proliferation of cancer cells, indicating its utility in breast cancer therapies.

HeLa Cell Line Study

In studies involving HeLa cells, the compound demonstrated an IC50 value of 10 µM. It was observed to inhibit specific enzymes crucial for cancer cell survival and proliferation, highlighting its potential role in targeted cancer therapies.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo fully.

Mechanism of Action

The mechanism of action of N,N’-bis(2,4-difluorophenyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • N,N'-bis(4-fluorophenyl)methanediamine (2b) :
    The absence of a 2-fluoro substituent reduces steric hindrance compared to the 2,4-difluoro analog. This results in higher reactivity in cyclization reactions, as evidenced by faster reaction kinetics (completion within 30 minutes vs. prolonged times for 2c) .
    • Key Data :
  • ¹H NMR (CDCl₃): Aromatic protons at δ 6.8–7.2 ppm .
  • FT-IR: N–H stretch at 3280 cm⁻¹; C=O stretch at 1650 cm⁻¹ post-cyclization .

  • N,N'-bis(2,4-dichlorophenyl)propanediamide :
    Replacing fluorine with chlorine increases molecular weight and lipophilicity. Chlorine’s stronger electron-withdrawing effect may enhance stability but reduce solubility in polar solvents .

Backbone Variation

  • This derivative is used as a small-molecule scaffold in coordination chemistry (e.g., metal-ligand complexes) . Key Data:
  • Molecular weight: 344.28 g/mol .
  • Applications: Precursor for polyimide synthesis due to thermal stability .

  • N,N'-bis(2-hydroxy-1H-indol-3-yl)propanediamide :
    Hydroxyindole substituents enable hydrogen bonding, enhancing antioxidant activity. This contrasts with the fluorophenyl analogs, which prioritize electronic modulation over biological interactions .

Functional Group Modifications

  • N,N'-bis(2,4-difluorophenyl)methanediamine (2c) :
    Shorter backbone (methanediamine vs. propanediamide) increases rigidity, affecting crystallinity. X-ray diffraction data for similar compounds reveal planar amide linkages and dihedral angles of ~120° between aromatic rings .
    • Key Data :
  • ¹³C NMR (CDCl₃): Carbonyl resonance at δ 168 ppm .
  • Solubility: Moderate in chloroform; poor in water .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Notable Properties Applications
N,N'-bis(2,4-difluorophenyl)propanediamide ~308 (estimated) 2,4-difluorophenyl High thermal stability, electron-deficient Coordination chemistry, polymer synthesis
N,N'-bis(4-nitrophenyl)propanediamide 344.28 4-nitrophenyl Strong redox activity Redox-active scaffolds
N,N'-bis(2,4-dichlorophenyl)propanediamide ~356 (estimated) 2,4-dichlorophenyl Lipophilic, UV stability Antimicrobial agents
N,N'-bis(4-fluorophenyl)methanediamine ~250 (estimated) 4-fluorophenyl Rapid cyclization kinetics Intermediate for heterocycles

Biological Activity

N,N'-bis(2,4-difluorophenyl)propanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features two fluorinated phenyl groups attached to a propanediamide backbone. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC12_{12}H12_{12}F2_{2}N2_{2}O
Molecular Weight256.24 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

This compound has been investigated for its potential as an enzyme inhibitor . It may interact with specific enzymes by binding to their active sites, thus blocking their activity. The fluorinated phenyl groups contribute to increased binding affinity and specificity towards these targets, making it a candidate for therapeutic applications in inflammation and cancer treatment.

Therapeutic Potential

Research indicates that this compound exhibits anti-inflammatory and anticancer properties. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential use as a chemotherapeutic agent. Additionally, it has been explored for its role in modulating inflammatory pathways .

Case Studies

  • Anti-Cancer Activity :
    • A study demonstrated that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis. The compound was shown to downregulate key signaling pathways involved in cell survival .
  • Enzyme Inhibition :
    • Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated a significant reduction in kinase activity, supporting its role as a potential therapeutic agent against tumors .
  • Inflammation Modulation :
    • Research highlighted the compound's effect on inflammatory markers in animal models of arthritis. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its anti-inflammatory potential .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-CancerInduces apoptosis in breast cancer cells
Enzyme InhibitionReduces kinase activity
Anti-InflammatoryDecreases pro-inflammatory cytokines

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